N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenyl)acetamide
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Overview
Description
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenyl)acetamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.
Formation of the Chlorophenyl Acetamide: This involves the acylation of 4-chloroaniline with chloroacetyl chloride.
Final Coupling: The final step involves coupling the benzodioxole-morpholine intermediate with the chlorophenyl acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives at the morpholine ring.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzodioxol-5-yl)-2-(piperidin-4-yl)ethyl]-2-(4-chlorophenyl)acetamide
- N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-bromophenyl)acetamide
Uniqueness
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-chlorophenyl)acetamide is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different ring structures or substituents.
Properties
Molecular Formula |
C21H23ClN2O4 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H23ClN2O4/c22-17-4-1-15(2-5-17)11-21(25)23-13-18(24-7-9-26-10-8-24)16-3-6-19-20(12-16)28-14-27-19/h1-6,12,18H,7-11,13-14H2,(H,23,25) |
InChI Key |
MCWFVSZZPWYNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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